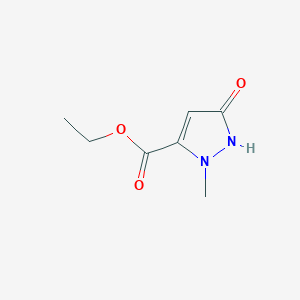

Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The official IUPAC name is ethyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate, which precisely describes the structural elements and substitution pattern of the molecule. This nomenclature indicates the presence of an ethyl ester group attached to the carboxylic acid functionality at position 3 of the pyrazole ring, with a methyl substituent at position 2 and a ketone group at position 5.

The compound is systematically catalogued in chemical databases with the PubChem Compound Identifier 639724, providing a unique numerical identifier for database searches and chemical informatics applications. Alternative systematic names include ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate and ethyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate, reflecting different tautomeric forms and naming conventions used in various chemical literature sources. The compound registry number MFCD16620161 serves as an additional identifier in chemical inventory systems.

Chemical Abstract Service registry numbers and other systematic identifiers facilitate unambiguous identification of this specific molecular structure across different chemical databases and literature sources. The InChI (International Chemical Identifier) provides a standardized string representation of the molecular structure, enabling precise structural communication and database matching across different chemical informatics platforms.

Molecular Formula and Weight Analysis

The molecular formula C7H10N2O3 indicates the precise atomic composition of this compound, consisting of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This formula corresponds to a molecular weight of 170.17 grams per mole, as calculated by standard atomic weight determinations. The relatively compact molecular structure results in a moderate molecular weight that is characteristic of small heterocyclic compounds suitable for various synthetic and pharmaceutical applications.

The degree of unsaturation for this molecule can be calculated from the molecular formula, indicating the presence of multiple double bonds and ring structures within the molecular framework. The pyrazole ring contributes significantly to the overall unsaturation, while the carboxylate ester group provides additional functional group diversity. The nitrogen content of approximately 16.5% by mass represents a substantial heteroatom contribution that influences the compound's chemical reactivity and biological properties.

| Molecular Property | Value | Units |

|---|---|---|

| Molecular Formula | C7H10N2O3 | - |

| Molecular Weight | 170.17 | g/mol |

| Carbon Content | 49.4 | % by mass |

| Hydrogen Content | 5.9 | % by mass |

| Nitrogen Content | 16.5 | % by mass |

| Oxygen Content | 28.2 | % by mass |

The elemental composition analysis reveals a balanced distribution of heteroatoms and carbon-hydrogen framework, contributing to the compound's stability and reactivity profile. The substantial oxygen content, primarily from the carbonyl and ester functionalities, influences the molecule's polarity and hydrogen bonding capabilities.

X-ray Crystallographic Studies and Solid-State Conformations

X-ray crystallographic analysis represents a fundamental technique for determining the three-dimensional atomic structure of crystalline materials, providing precise information about bond lengths, angles, and intermolecular interactions. Single-crystal X-ray diffraction methods enable the determination of absolute molecular conformations and crystal packing arrangements that are crucial for understanding solid-state properties. The technique operates by directing X-rays at crystalline samples, where the ordered atomic arrangement creates characteristic diffraction patterns that can be mathematically analyzed to reveal structural details.

For pyrazole carboxylic acid derivatives, crystallographic studies have revealed significant insights into hydrogen bonding patterns and molecular associations. These compounds typically exhibit complex hydrogen bonding networks involving both the pyrazole nitrogen atoms and carboxylic acid functionalities. The Cambridge Structural Database contains numerous examples of pyrazole carboxylic acid derivatives, showing various solid-state conformations and intermolecular interaction patterns.

Crystallographic investigations of related pyrazole compounds have demonstrated the formation of dimeric structures connected through intermolecular hydrogen bonds. For 1-phenyl-1H-pyrazol-3-ol derivatives, X-ray analysis revealed dimeric units connected by two identical intermolecular hydrogen bonds, confirming the predominance of the hydroxyl tautomeric form in the solid state. The electron density maps clearly show hydrogen atom positions, providing unambiguous evidence for specific tautomeric forms.

Studies of copper complexes containing pyrazole-3-carboxylate ligands have shown that these compounds adopt specific coordination geometries with characteristic bond lengths and angles. The copper center exhibits axially elongated octahedral coordination, with pyrazole ligands forming chelating interactions through nitrogen and oxygen donor atoms. These structural features influence the overall crystal packing and intermolecular interaction patterns.

Computational Chemistry Insights: Density Functional Theory Calculations and Molecular Orbital Analysis

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of pyrazole derivatives. The B3LYP hybrid functional combined with appropriate basis sets enables accurate prediction of molecular geometries, vibrational frequencies, and electronic properties. These computational approaches have proven particularly valuable for understanding tautomeric equilibria and conformational preferences in heterocyclic systems.

Theoretical calculations using the 6-31G(d) basis set have demonstrated that pyrazol-5-one derivatives adopt planar molecular geometries with specific electronic characteristics. The calculations reveal detailed information about frontier molecular orbitals, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies that govern chemical reactivity. Dipole moment calculations provide insights into molecular polarity and potential intermolecular interactions.

Nuclear magnetic resonance chemical shift predictions using gauge-including atomic orbital methods show excellent correlation with experimental data. For 3-methyl-5-pyrazolone derivatives, GIAO-DFT calculations at the B3LYP/6-311+G(2p,d) level accurately reproduce experimental chemical shifts for carbon, hydrogen, and nitrogen nuclei. These computational approaches enable detailed analysis of electronic environments around specific atomic positions.

| Computational Parameter | Typical Value Range | Method |

|---|---|---|

| HOMO Energy | -6 to -8 eV | DFT B3LYP |

| LUMO Energy | -1 to -3 eV | DFT B3LYP |

| Dipole Moment | 2-6 Debye | DFT B3LYP |

| Total Energy | -500 to -700 Hartree | DFT B3LYP |

Natural Bond Orbital analysis provides detailed information about electron density distribution and bonding characteristics within the molecular framework. These calculations reveal the nature of intramolecular interactions and electronic delocalization patterns that contribute to molecular stability. Chemical reactivity descriptors derived from frontier orbital energies enable prediction of reaction pathways and chemical behavior.

Tautomeric Behavior and Resonance Stabilization Mechanisms

Tautomeric equilibria in pyrazole derivatives represent a fundamental aspect of their chemical behavior, with significant implications for biological activity and chemical reactivity. The prototropic tautomerism between keto and enol forms involves the migration of hydrogen atoms and redistribution of electronic density within the molecular framework. For pyrazolone compounds, two primary tautomeric forms are possible: the hydroxyl form and the amino form, with specific environmental factors determining the predominant species.

Experimental nuclear magnetic resonance studies have provided detailed insights into tautomeric preferences in different solvent systems. In nonpolar solvents such as chloroform or benzene, pyrazole derivatives typically exist as hydroxyl tautomers, often forming dimeric pairs through intermolecular hydrogen bonding. However, in polar aprotic solvents like dimethyl sulfoxide, the tautomeric equilibrium shifts toward monomeric species with altered hydrogen bonding patterns.

Density Functional Theory calculations have enabled quantitative analysis of tautomeric equilibria through the calculation of thermodynamic parameters. For 3-methyl-5-pyrazolone, computational studies revealed that the keto tautomer predominates in low-polarity environments, while the hydroxy form becomes more favorable in polar solvents. The calculated free energy differences provide quantitative measures of tautomeric preferences under different conditions.

The mechanism of keto-enol tautomerization involves specific transition states and energy barriers that can be characterized through computational chemistry approaches. Recent studies using DFT methods with the B3LYP functional and extended basis sets have mapped the potential energy surfaces for tautomeric interconversion. These calculations reveal the relative stabilities of different tautomeric forms and the kinetic barriers for interconversion processes.

Experimental evidence from infrared spectroscopy supports the theoretical predictions regarding tautomeric behavior. Solid-state spectra often show characteristics consistent with enol forms, while solution-phase spectra may indicate predominance of keto tautomers. The spectral signatures provide direct experimental validation of computational predictions regarding tautomeric equilibria and molecular conformations in different phases.

Properties

IUPAC Name |

ethyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)8-9(5)2/h4H,3H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBWWRQULHMZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348665 | |

| Record name | ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40711-34-0 | |

| Record name | Ethyl 2,5-dihydro-2-methyl-5-oxo-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40711-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties. Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular functions. The specific interaction of Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate with its targets would need further investigation.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it can be inferred that multiple biochemical pathways could be affected.

Pharmacokinetics

The compound’s molecular weight (17017 g/mol) suggests that it could potentially be absorbed and distributed in the body

Biological Activity

Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS No. 40711-34-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C₆H₈N₂O₃

- Molecular Weight : 156.14 g/mol

- Structure : The compound features a pyrazole ring with a carboxylate functional group, which is critical for its biological activity.

Pharmacological Activities

This compound has been investigated for various biological activities, including:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of several cancer cell lines.

The structure–activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance the anticancer efficacy of these compounds.

2. Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit inflammatory mediators in vitro.

These findings suggest that the compound could be developed as an anti-inflammatory agent.

3. Antimicrobial Activity

The compound has also been tested against various microbial strains, showing significant antibacterial and antifungal activity.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Modulation of Signaling Pathways : It appears to affect signaling pathways related to apoptosis and cell survival.

- Interaction with Cellular Targets : The compound may bind to various cellular targets, disrupting their normal function and leading to therapeutic effects.

Case Study 1: Anticancer Efficacy

In a study conducted by Nitulescu et al., this compound was evaluated against a panel of cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of 0.71 µM against HepG2 cells, demonstrating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of this pyrazole derivative revealed that it effectively reduced TNF-alpha levels in LPS-stimulated macrophages by up to 60%. This suggests its utility in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. A study demonstrated that modifications to the pyrazole ring can enhance antibacterial activity against various strains of bacteria .

Anti-inflammatory and Analgesic Effects

The compound has shown promise in reducing inflammation and pain in preclinical models. Its mechanism appears to involve the inhibition of specific enzymes involved in the inflammatory response, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Agricultural Applications

This compound's derivatives are being evaluated for their effectiveness as agrochemicals.

Pesticidal Activity

This compound has been tested for its insecticidal properties against common agricultural pests. Laboratory results indicate significant mortality rates in treated populations, suggesting its utility as a natural pesticide .

Herbicidal Properties

Studies have indicated that the compound can inhibit the growth of certain weeds, providing a basis for developing new herbicides that are less harmful to the environment compared to traditional chemicals .

Materials Science

The unique chemical structure of this compound allows it to be used in synthesizing novel materials.

Polymer Chemistry

In polymer science, this compound is being explored as a monomer for creating new polymeric materials with enhanced properties such as thermal stability and mechanical strength . Its incorporation into polymer matrices can improve performance characteristics relevant to packaging and construction industries.

Nanomaterials

Recent advancements have highlighted the potential of using this compound in the synthesis of nanoparticles with unique optical and electronic properties. These nanoparticles could find applications in electronics and photonics .

Case Studies

Chemical Reactions Analysis

Alkylation at Nitrogen Centers

The pyrazole ring’s nitrogen atoms are nucleophilic, allowing alkylation to introduce substituents.

| Reagent | Conditions | Product | Example Reaction |

|---|---|---|---|

| Alkyl halides | Basic (e.g., K₂CO₃) | N-alkylated pyrazole derivatives | Synthesis of Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate via N-alkylation. |

This reaction expands structural diversity for applications in medicinal chemistry and materials science.

Condensation Reactions

The carbonyl group at position 5 participates in condensation to form fused heterocycles.

| Reagent | Conditions | Product | Example Reaction |

|---|---|---|---|

| Thiols or amines | Acidic (e.g., HCl) | Thiazolo[3,2-a]pyrimidine or pyrimidine derivatives | Formation of Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. |

Condensation enhances π-conjugation, useful in designing optoelectronic materials.

Oxidation of Functional Groups

The oxo group and ester moiety are oxidation targets.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Aqueous, acidic | Carboxylic acids or ketones | Selective oxidation depends on reaction control; over-oxidation risks ring degradation. |

Oxidation pathways are critical for modifying electronic properties in agrochemical intermediates.

Reduction of Keto and Ester Groups

Reduction targets the 5-oxo group and ester functionality.

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| NaBH₄ | Ethanol, room temperature | Secondary alcohols | Borohydride selectively reduces keto groups without affecting the ester. |

| LiAlH₄ | Anhydrous ether, reflux | Primary alcohols (via ester reduction) | Lithium aluminum hydride fully reduces esters to alcohols but requires careful handling. |

Reduction products serve as intermediates in pharmaceutical synthesis.

Nucleophilic Substitution at Ester Group

The ethyl ester undergoes hydrolysis or transesterification.

Enzyme Inhibition via Structural Mimicry

Although not a classical reaction, the compound inhibits Mycobacterium tuberculosis pantothenate synthetase by mimicking the natural substrate pantothenate. This disrupts coenzyme A biosynthesis, highlighting its biochemical reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Pyrazole Core

Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS 40711-33-9)

- Structural Difference : Lacks the methyl group at position 2.

- Its similarity score to the target compound is 0.96, indicating high structural overlap .

- Applications: Often used as a precursor for synthesizing non-methylated pyrazolone derivatives .

5-Oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 37832-55-6)

- Structural Difference : Replaces the ethyl ester with a carboxylic acid group.

- Impact : The carboxylic acid increases polarity, enhancing solubility in aqueous media but reducing lipid membrane permeability. Its similarity score is 0.91 .

- Applications : Useful in metal coordination chemistry due to its chelating ability .

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS 52867-42-2)

- Structural Difference : Methyl ester instead of ethyl ester.

- Impact : The shorter alkyl chain may lower hydrophobicity (logP ~1.5 estimated) compared to the ethyl analogue. This affects pharmacokinetics, as methyl esters are generally hydrolyzed faster in vivo .

- Synthesis: Prepared via similar methods, such as Knoevenagel-cyclocondensation, but with methyl malonate derivatives .

Aromatic and Bulky Substituents

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 89-33-8)

- Structural Difference : Phenyl group at position 1.

- LogP is 1.95, reflecting higher lipophilicity .

- Biological Activity : Demonstrates anti-inflammatory properties in rodent models .

Ethyl 5-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS 51986-01-7)

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound: Crystal structures of analogues (e.g., ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate) reveal dihedral angles of 74.87° between the pyrrole ring and substituents, stabilized by N–H···O and C–H···O hydrogen bonds .

- Tools : Structures are often resolved using SHELX (for refinement) and SIR97 (for direct methods), which are critical for confirming stereochemistry .

Data Tables

Table 1: Key Properties of this compound and Analogues

| Compound (CAS) | Molecular Formula | Molar Mass (g/mol) | logP | Key Substituents |

|---|---|---|---|---|

| 40711-34-0 (Target) | C₇H₁₀N₂O₃ | 170.17 | ~1.2 | 2-methyl, 3-ethyl ester |

| 40711-33-9 | C₆H₈N₂O₃ | 156.14 | ~0.8 | 3-ethyl ester |

| 37832-55-6 | C₄H₄N₂O₃ | 128.09 | ~0.3 | 3-carboxylic acid |

| 89-33-8 | C₁₂H₁₂N₂O₃ | 232.24 | 1.95 | 1-phenyl, 3-ethyl ester |

Preparation Methods

Cyclization of β-Ketoesters with Hydrazine Derivatives

A common approach involves the reaction of ethyl acetoacetate (ethyl 3-oxobutanoate) with methylhydrazine or substituted hydrazines under reflux conditions in ethanol or similar solvents. This reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester, followed by ring closure to form the pyrazoline ring.

- Reaction conditions: Reflux in ethanol, 2–6 hours.

- Yield: Typically 70–90%.

- Notes: The methyl group at position 2 originates from the methylhydrazine or methyl substituent on the hydrazine reagent.

Oxidation to 5-Oxo Pyrazole

The initially formed pyrazoline (2,5-dihydro-pyrazole) can be oxidized to the corresponding 5-oxo form using mild oxidizing agents such as manganese dioxide (MnO2), bromine in acetic acid, or other selective oxidants.

- Reaction conditions: Room temperature to mild heating, solvent such as dichloromethane or acetic acid.

- Yield: High, typically >85%.

- Notes: This step converts the dihydro form to the more stable 5-oxo tautomer, which is the desired structure.

Esterification and Purification

If starting from the free acid form or intermediate carboxylic acids, esterification to the ethyl ester can be performed using ethanol and acid catalysts such as sulfuric acid or by using ethyl chloroformate derivatives. However, many syntheses start directly from ethyl esters to avoid this step.

- Reaction conditions: Reflux in ethanol with acid catalyst, 3–5 hours.

- Yield: 80–95%.

- Purification: Recrystallization from ethanol or ethyl acetate.

Representative Data Table of Preparation Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization | Ethyl acetoacetate + methylhydrazine | Ethanol | Reflux (~78 °C) | 2–6 hours | 70–90 | Forms pyrazoline intermediate |

| Oxidation to 5-oxo pyrazole | MnO2 or Br2 in AcOH | Dichloromethane/AcOH | RT to mild heat | 1–3 hours | >85 | Converts dihydro to 5-oxo form |

| Esterification (if needed) | Ethanol + H2SO4 catalyst | Ethanol | Reflux | 3–5 hours | 80–95 | For conversion of acid to ester |

| Purification | Recrystallization | Ethanol/ethyl acetate | Ambient | N/A | N/A | Ensures product purity |

Research Findings and Optimization Notes

Base Hydrolysis and Acidification: Some methods begin with ester hydrolysis under basic conditions (NaOH or KOH in water/alcohol mixtures) followed by acidification to obtain the carboxylic acid intermediate, which can then be converted to the ester or further functionalized. This two-step hydrolysis and re-esterification can improve purity and yield control.

Use of Acid Halide Intermediates: Advanced synthetic routes utilize acid halide intermediates (e.g., acid chlorides formed by reaction with thionyl chloride or phosphorus pentachloride) to facilitate coupling reactions with amines or other nucleophiles, enhancing reaction efficiency and selectivity. These methods also allow simultaneous oxidation and ring aromatization under controlled conditions, improving overall yield and reducing by-products.

Environmental and Safety Considerations: Recent developments focus on milder oxidizing agents and avoiding toxic reagents like methanesulfonyl chloride or tertiary amines for acid binding, aiming for greener and safer synthetic protocols.

Reaction Monitoring and Analysis: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for monitoring reaction progress and purity, with typical product purity exceeding 90% after purification.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions involving cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate reacts with methyl hydrazine derivatives under acidic or basic conditions to form the pyrazolone core. Post-functionalization (e.g., esterification) is performed to introduce substituents. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios of reactants to maximize yield and purity . Reaction progress is monitored via TLC or HPLC, and intermediates are purified via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying proton environments (e.g., methyl groups at δ ~1.3–1.5 ppm for ethyl esters) and carbon signals (e.g., carbonyl carbons at δ ~160–170 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry, including bond lengths, angles, and dihedral angles. For example, the dihedral angle between the pyrazole ring and substituents in related analogs ranges from 29° to 75°, influencing intermolecular interactions .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z 156.13 for the base structure) .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, studies on similar pyrazole derivatives reveal electron-withdrawing effects of the carbonyl group, which stabilize the ring and direct electrophilic substitution . DFT also models reaction pathways, such as tautomerization between keto and enol forms, to identify thermodynamically favorable intermediates .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Software Tools : SHELXL refines structures using constraints (e.g., DFIX for bond distances) and restraints (e.g., FLAT for planar groups). For twinned crystals, the TWIN/BASF commands in SHELXL decompose overlapping reflections .

- Validation : The PLATON toolbox checks for errors (e.g., ADDSYM for missed symmetry) and validates hydrogen-bonding networks using criteria like donor-acceptor distances (2.5–3.2 Å) and angles (120–180°) .

Q. How does graph set analysis elucidate hydrogen-bonding patterns in crystal packing?

Graph set notation (e.g., ) categorizes hydrogen-bonding motifs. For example, in Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate, N–H···O and C–H···O bonds form motifs, creating inversion dimers. This analysis predicts supramolecular assembly and stability .

Methodological Considerations

Q. What experimental protocols mitigate challenges in isolating pure enantiomers or tautomers?

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol gradients.

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–100°C) monitors tautomeric equilibria, with coalescence temperatures indicating energy barriers .

Q. How are hydrogen-bonding networks analyzed quantitatively in polymorph screening?

- Hirshfeld Surface Analysis : CrystalExplorer software maps surfaces to visualize intermolecular contacts. For example, O···H interactions may account for >30% of contacts in pyrazole derivatives .

- Energy Frameworks : Mercury (CCDC) calculates lattice energies, comparing dispersion vs. electrostatic contributions to stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.